4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one is an organic compound that belongs to the class of oxathiolanes These compounds are characterized by a five-membered ring containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a benzyl halide with a tert-butyl-substituted thiol in the presence of a base to form the corresponding thioether. This intermediate is then subjected to cyclization with an appropriate oxidizing agent to form the oxathiolane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of benzyl-substituted derivatives.
Scientific Research Applications
4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-2-tert-butyl-4-methyl-1,3-dioxolan-5-one: Similar structure but contains an oxygen atom instead of sulfur.
4-Benzyl-2-tert-butyl-4-methyl-1,3-thiazolan-5-one: Similar structure but contains a nitrogen atom instead of oxygen.
4-Benzyl-2-tert-butyl-4-methyl-1,3-oxazolan-5-one: Similar structure but contains both nitrogen and oxygen atoms.
Uniqueness
4-Benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one is unique due to the presence of both sulfur and oxygen atoms in its ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry and industry. The presence of the benzyl, tert-butyl, and methyl groups further enhances its reactivity and potential for functionalization.
Properties
CAS No. |
646517-93-3 |
---|---|
Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
4-benzyl-2-tert-butyl-4-methyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C15H20O2S/c1-14(2,3)13-17-12(16)15(4,18-13)10-11-8-6-5-7-9-11/h5-9,13H,10H2,1-4H3 |
InChI Key |
BTMKEAYVIDFATF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)OC(S1)C(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.